1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-4-methylpiperidine
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Overview
Description
1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-4-methylpiperidine is a complex organic compound featuring an imidazole ring, a piperidine ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-4-methylpiperidine typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles under mild conditions, often using a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The piperidine ring can be introduced through a subsequent reaction, often involving nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-4-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the imidazole ring.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-4-methylpiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-4-methylpiperidine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity to its target, while the piperidine ring can modulate its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
1-Butyl-2-(cyclobutylmethylsulfonyl)imidazole: Lacks the piperidine ring, making it less versatile.
4-Methylpiperidine: Does not contain the imidazole ring, limiting its bioactivity.
Cyclobutylmethylsulfonylimidazole: Similar structure but lacks the butyl and piperidine substituents.
Uniqueness
1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-4-methylpiperidine is unique due to its combination of an imidazole ring, a piperidine ring, and multiple substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-[[3-butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-4-methylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O2S/c1-3-4-10-22-18(14-21-11-8-16(2)9-12-21)13-20-19(22)25(23,24)15-17-6-5-7-17/h13,16-17H,3-12,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCURWNHVZMKNCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)CC2CCC2)CN3CCC(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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